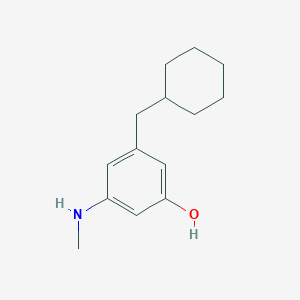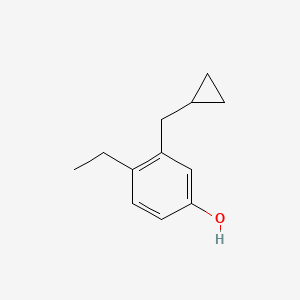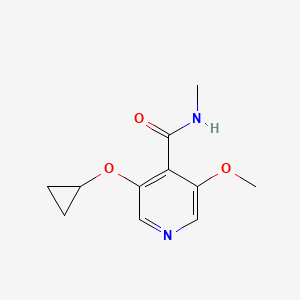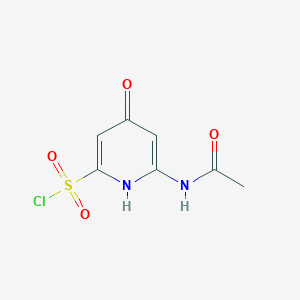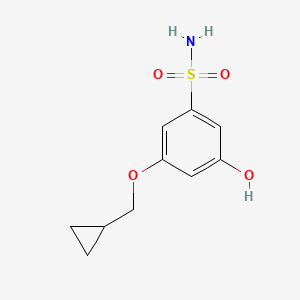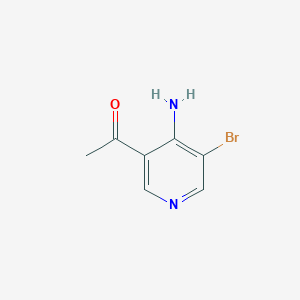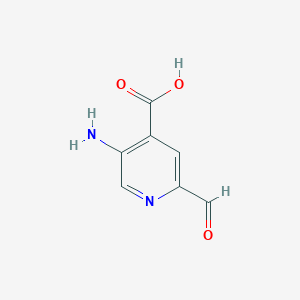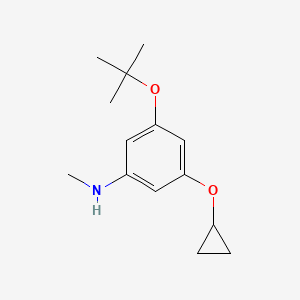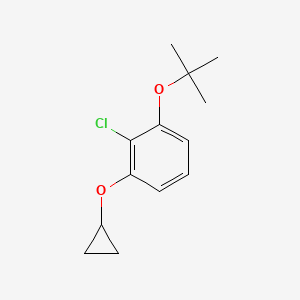
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 g/mol . This compound is characterized by the presence of a tert-butoxy group, a chloro substituent, and a cyclopropoxy group attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .
Méthodes De Préparation
The synthesis of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Analyse Des Réactions Chimiques
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Hydrolysis: The tert-butoxy group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include hydrogen chloride for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research involving the compound may provide insights into the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in substitution reactions, the chloro substituent acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . In hydrolysis reactions, the tert-butoxy group is cleaved to form the corresponding alcohol .
Comparaison Avec Des Composés Similaires
1-Tert-butoxy-2-chloro-3-cyclopropoxybenzene can be compared with other similar compounds, such as:
tert-Butyl chloride: An organochloride with the formula (CH3)3CCl, used as a precursor to other organic compounds.
1,1,2-Trichloromethane: A compound with similar substitution reactions involving chloro groups.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C13H17ClO2 |
|---|---|
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
2-chloro-1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,3)16-11-6-4-5-10(12(11)14)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
Clé InChI |
UEAPMDUDPYMSHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1Cl)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


